molecular formula C18H21NO5S B2891016 3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid CAS No. 729561-81-3

3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid

Cat. No.: B2891016
CAS No.: 729561-81-3
M. Wt: 363.43
InChI Key: MXODPTITDMYECG-UHFFFAOYSA-N
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Description

3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid is an organic compound with a complex structure that includes a sulfonamide group, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid typically involves multiple stepsThe final step involves the addition of the propanoic acid group via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid is unique due to its combination of a sulfonamide group with a methoxyphenyl and propanoic acid moiety. This unique structure allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-13-4-9-17(14(2)12-13)25(22,23)19(11-10-18(20)21)15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODPTITDMYECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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